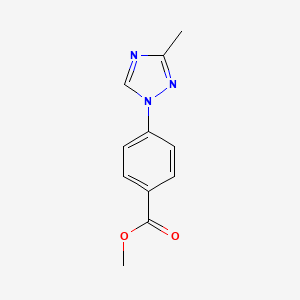
Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click reaction.” This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Esterification: The triazole derivative is then esterified with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the ester group, converting it to the corresponding alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole compounds.
Scientific Research Applications
Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.
Materials Science: The compound is utilized in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Cellular Pathways: It can modulate various cellular pathways, including those involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound is similar in structure but lacks the methyl ester group.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with a different substitution pattern, used in the synthesis of nucleoside analogues.
Uniqueness: Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-(3-methyl-1,2,4-triazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-12-7-14(13-8)10-5-3-9(4-6-10)11(15)16-2/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYSSVQLDFISDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(Chloromethyl)-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910529.png)

![(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone](/img/structure/B7910541.png)
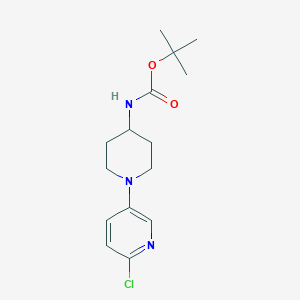

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B7910561.png)
![Tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B7910568.png)
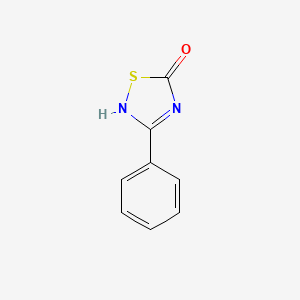
![tert-butyl 4-[2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]ethyl]piperazine-1-carboxylate](/img/structure/B7910608.png)
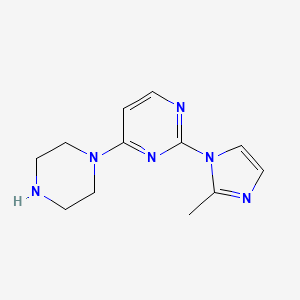
![8-(Chloromethyl)-3-(tetrahydrofuran-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7910628.png)
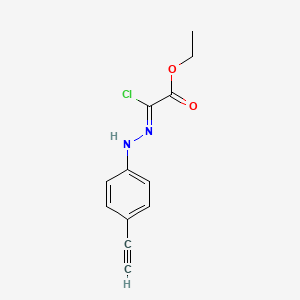
![Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate](/img/structure/B7910633.png)

